molecular formula C6H4Cl3O2P B106902 p-Chlorophenyl dichlorophosphate CAS No. 772-79-2

p-Chlorophenyl dichlorophosphate

Cat. No.: B106902
CAS No.: 772-79-2
M. Wt: 245.4 g/mol
InChI Key: CCZMQYGSXWZFKI-UHFFFAOYSA-N
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Description

P-Chlorophenyl dichlorophosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H4Cl3O2P and its molecular weight is 245.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Cardiolipin

A novel dichlorophosphate coupling method using O-Chlorophenyl dichlorophosphate effectively couples with optically active 1,2-O-diacyl-sn-glycerol and 2-O-protected glycerol to assemble cardiolipin bearing different fatty acid chains. This method offers a convenient approach for the synthesis of cardiolipin, a vital component in biological membranes (Lin, Ahmad, Ali, & Ahmad, 2004).

Flame Retardants and Environmental Presence

Research indicates that organophosphate flame retardants (PFRs), such as p-Chlorophenyl dichlorophosphate, are persistently present in the environment due to their widespread use in consumer products. Studies have measured their presence in house dust, and their metabolites have been detected in human urine samples, highlighting their environmental and health implications (Castorina et al., 2017).

Analytical Methods in Water Testing

Development of analytical methods for the detection of organophosphate flame retardants (PFRs) in water, including compounds like this compound, is crucial. Gas chromatography tandem mass spectrometry (GC-MS/MS) with electron ionisation (EI) has been used to effectively analyze PFRs in various water samples, demonstrating the method's reliability and reproducibility for environmental monitoring (Teo, McDonald, Coleman, & Khan, 2015).

Bioremediation of Contaminated Groundwater

The use of immobilized Sphingomonas cells in a bioreactor system for the bioremediation of Pentachlorophenol (PCP)-contaminated groundwater shows promise. This approach demonstrated high efficiency in PCP removal, indicating its potential application for the bioremediation of groundwater contaminated with similar compounds, such as this compound (Yang & Lee, 2008).

Metabolism of Flame Retardants

Studies on human liver fractions have provided insights into the metabolism of phosphate flame retardants and plasticizers, including this compound. The identification of major metabolites in these studies is crucial for understanding the bioavailability and toxicity of these compounds in humans (Van den Eede, Maho, Erratico, Neels, & Covaci, 2013).

Mechanism of Action

Target of Action

4-Chlorophenyl phosphorodichloridate, also known as 4-Chlorophenyl dichlorophosphate or p-Chlorophenyl dichlorophosphate, is primarily used as a phosphorylation agent . This suggests that its primary targets are likely to be proteins or other biomolecules that undergo phosphorylation, a process where a phosphate group is added to a molecule.

Mode of Action

The compound interacts with its targets by donating a phosphate group . This process, known as phosphorylation, can result in significant changes in the target molecule’s function, potentially altering its activity, reactivity, and its ability to bind other molecules.

Biochemical Pathways

The specific biochemical pathways affected by 4-Chlorophenyl phosphorodichloridate would depend on the particular molecules it phosphorylates. Phosphorylation is a key mechanism in many cellular processes, including metabolic pathways, protein synthesis, and signal transduction . Therefore, the downstream effects of this compound could be diverse and widespread.

Pharmacokinetics

Given its reactivity (it reacts with water ), it’s likely that its bioavailability and pharmacokinetics would be significantly influenced by these chemical properties.

Result of Action

As a phosphorylating agent, 4-Chlorophenyl phosphorodichloridate can be used in the preparation of various compounds, including antimicrobial agents, antioxidant agents, antitumor agents, and nucleotide anti-viral prodrugs . The specific molecular and cellular effects would depend on the nature of these compounds.

Action Environment

The action, efficacy, and stability of 4-Chlorophenyl phosphorodichloridate are likely to be influenced by environmental factors. For instance, it is known to react with water , suggesting that its activity could be affected by the presence of moisture. It is also noted to be moisture sensitive and should be stored under inert gas, away from moisture, oxidizing agents, alcohols, and bases .

Safety and Hazards

P-Chlorophenyl dichlorophosphate is classified as a skin corrosion (Category 1B) and serious eye damage (Category 1) substance . It causes severe skin burns and eye damage. It reacts violently with water .

Future Directions

Chlorodiphenylphosphine, along with other chlorophosphines, is used in the synthesis of various phosphines. A typical route uses Grignard reagents . It is also used in the synthesis of sodium diphenylphosphide via its reaction with sodium metal in refluxing dioxane . This suggests that p-Chlorophenyl dichlorophosphate could have potential future applications in the synthesis of various phosphines and other related compounds.

Relevant Papers One relevant paper discusses the oxidative degradation of p-chlorophenol by the persulfate-doped Fe–Mn bimetallic hydroxide . This research could provide insights into the environmental impact and potential remediation strategies for p-chlorophenol compounds.

Biochemical Analysis

Biochemical Properties

4-Chlorophenyl phosphorodichloridate plays a significant role in biochemical reactions. As a phosphorylation agent, it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is primarily through the process of phosphorylation, where a phosphate group is added to a molecule, often a protein, altering its function and activity .

Cellular Effects

The effects of 4-Chlorophenyl phosphorodichloridate on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Chlorophenyl phosphorodichloridate involves its role as a phosphorylation agent . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chlorophenyl phosphorodichloridate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

4-Chlorophenyl phosphorodichloridate is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways it is involved in is currently lacking.

Transport and Distribution

The transport and distribution of 4-Chlorophenyl phosphorodichloridate within cells and tissues involve interactions with transporters or binding proteins It may also affect its localization or accumulation within the cell

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1-chloro-4-dichlorophosphoryloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZMQYGSXWZFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227950
Record name p-Chlorophenyl dichlorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-79-2
Record name 4-Chlorophenyl phosphorodichloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=772-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chlorophenyl dichlorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chlorophenyl dichlorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-chlorophenyl dichlorophosphate
Source European Chemicals Agency (ECHA)
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Record name P-CHLOROPHENYL DICHLOROPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Chlorophenyl dichlorophosphate in synthesizing biologically active compounds?

A1: 4-Chlorophenyl dichlorophosphate serves as a versatile reagent in synthesizing various bioactive compounds, including organophosphorus compounds [], N-linked phosphonamidate derivatives [], and N-phosphorylated derivatives []. Its reactivity allows for the introduction of phosphorous-containing moieties into target molecules, often through multi-step reactions with amines or other nucleophiles.

Q2: Can you elaborate on the application of 4-Chlorophenyl dichlorophosphate in nucleoside modification and its implications?

A2: Researchers successfully employed 4-Chlorophenyl dichlorophosphate to synthesize 4'- Fluoro-2',3'-O-isopropylidenecytidine, a modified nucleoside, through a multi-step reaction involving 5'-O-acetyl-4'-fluoro-2',3'-O-isopropylideneuridine, triazole, and subsequent ammonolysis [, ]. This modification is particularly interesting because the resulting 4'-fluoro uridine 5'-O-triphospate demonstrated inhibitory activity against HCV RNA-dependent RNA polymerase, highlighting the potential of this compound in antiviral research [, ].

Q3: How does 4-Chlorophenyl dichlorophosphate contribute to the development of antimicrobial agents?

A3: 4-Chlorophenyl dichlorophosphate plays a crucial role in synthesizing novel organophosphorus compounds exhibiting antibacterial and antifungal properties []. Additionally, its use in preparing N-linked phosphonamidate derivatives of 6-chloropurine led to compounds with potent inhibitory effects on bacterial and fungal growth []. This highlights the potential of utilizing 4-Chlorophenyl dichlorophosphate as a building block for developing new antimicrobial agents.

Q4: Beyond biomedical applications, are there other areas where 4-Chlorophenyl dichlorophosphate proves useful?

A4: Yes, 4-Chlorophenyl dichlorophosphate has found applications in material science, particularly in optimizing organic thin-film transistors (OTFTs) for electronic paper displays []. Specifically, it improves the contact between the Indium Tin Oxide (ITO) electrode and the organic semiconductor layer, enhancing device performance []. This example showcases the versatility of this compound beyond traditional pharmaceutical and medicinal chemistry applications.

Q5: What analytical techniques are commonly employed to characterize compounds synthesized using 4-Chlorophenyl dichlorophosphate?

A5: Researchers utilize a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR), to confirm the structure of compounds synthesized using 4-Chlorophenyl dichlorophosphate [, , ]. Elemental analysis is also frequently employed to determine the elemental composition of the newly synthesized compounds [, , ]. These techniques provide crucial information about the structure and purity of the synthesized molecules.

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